Bienvenue dans la boutique en ligne BenchChem!

(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride

Stereochemistry Chiral resolution IAP antagonists

(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride (CAS 1807939-68-9) is a chiral, fluorinated bicyclic diamine supplied as a dihydrochloride salt. The compound has the molecular formula C₇H₁₅Cl₂FN₂ and a molecular weight of 217.11 g/mol.

Molecular Formula C7H15Cl2FN2
Molecular Weight 217.11 g/mol
CAS No. 1807939-68-9
Cat. No. B1531202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
CAS1807939-68-9
Molecular FormulaC7H15Cl2FN2
Molecular Weight217.11 g/mol
Structural Identifiers
SMILESC1CN2CC(CC2CN1)F.Cl.Cl
InChIInChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H/t6-,7-;;/m0../s1
InChIKeyQEPKJBTUTOXIBN-JFYKYWLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Baseline for (7S,8aS)-7-Fluoro-octahydropyrrolo[1,2-a]piperazine Dihydrochloride (CAS 1807939-68-9)


(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride (CAS 1807939-68-9) is a chiral, fluorinated bicyclic diamine supplied as a dihydrochloride salt. The compound has the molecular formula C₇H₁₅Cl₂FN₂ and a molecular weight of 217.11 g/mol . It is a single, defined (S,S)-stereoisomer within the octahydropyrrolo[1,2-a]pyrazine/pyrrolo-piperazine scaffold class, a chemotype that appears in multiple pharmaceutical patent families, including calcium channel blockers (e.g., US8669255B2) [1]. The scaffold is recognized as a proline bioisostere in inhibitor of apoptosis protein (IAP) antagonist programs [2]. The (7S,8aS) configuration is one of four possible stereoisomers, and the compound is commercially available at 95‑98% purity from specialist fine-chemical suppliers .

Why Substituting (7S,8aS)-7-Fluoro-octahydropyrrolo[1,2-a]piperazine Dihydrochloride with Other Octahydropyrrolopyrazine Isomers or Non‑Fluorinated Analogs Compromises Reproducibility


The octahydropyrrolo[1,2-a]pyrazine scaffold contains two stereogenic centers at positions 7 and 8a, giving rise to four distinct diastereomers: (7S,8aS), (7R,8aR), (7S,8aR), and (7R,8aS) . In biological systems that interact with this scaffold, stereochemistry is a primary determinant of binding affinity. Published IAP‑antagonist co‑crystal structures (e.g., PDB 4LGE, 4HY4) demonstrate that the orientation of substituents on the pyrrolidine ring dictates complementarity to the BIR3 domain of cIAP‑1 [1]. A change from the (7S,8aS) to the (7R,8aR) configuration would invert the spatial presentation of the 7‑fluoro substituent and the bridgehead hydrogen, potentially abolishing key hydrogen‑bond or van der Waals contacts. Similarly, removal of the fluorine atom eliminates the electron‑withdrawing effect that modulates the pKₐ of the adjacent piperazine nitrogen and alters metabolic stability (class‑level inference supported by the general role of fluorine in blocking oxidative metabolism at aliphatic positions) [2]. Consequently, generic substitution—even with a different diastereomer of the same formula—is not equivalent and can result in a complete loss of target engagement or altered pharmacokinetics.

Differentiated Performance Evidence for (7S,8aS)-7-Fluoro-octahydropyrrolo[1,2-a]piperazine Dihydrochloride (CAS 1807939-68-9) Against Its Closest Comparators


(7S,8aS) Stereochemical Configuration vs. (7R,8aR) Enantiomer: Chiral Identity Required for Target-Directed Synthesis

The (7S,8aS) enantiomer and its (7R,8aR) counterpart are non‑superimposable mirror images. In the context of the IAP‑antagonist lead compound T‑3256336, which bears an octahydropyrrolo[1,2‑a]pyrazine core, the absolute configuration of the 7‑position substituent is critical for binding to the BIR3 domain of cIAP‑1. The co‑crystal structure (PDB 4LGE) shows that the (S)‑configuration at the carbon bearing the substituent directs the group into a hydrophobic cleft, whereas the (R)‑enantiomer would project it into solvent, resulting in a loss of key contacts [1]. While a direct head‑to‑head comparison of (7S,8aS)‑ vs. (7R,8aR)‑7‑fluoro derivatives has not been published in the peer‑reviewed literature, the stereochemical requirement is firmly established at the class level by the IAP co‑crystal structures (class‑level inference) [1].

Stereochemistry Chiral resolution IAP antagonists

7‑Fluoro Substitution vs. Unsubstituted Octahydropyrrolo[1,2‑a]pyrazine: Modulated pKₐ and Metabolic Stability (Class‑Level Inference)

The introduction of a fluorine atom at the 7‑position of the octahydropyrrolo[1,2‑a]pyrazine scaffold is expected to lower the pKₐ of the adjacent piperazine nitrogen by approximately 1–2 units (class‑level data for β‑fluoro amines) [1]. This reduction can enhance membrane permeability at physiological pH and alter the protonation state of the amine during target engagement. Additionally, fluorine substitution at an aliphatic position typically blocks cytochrome P450‑mediated oxidation, increasing metabolic half‑life (class‑level review data) [2]. While direct metabolic stability data for this specific compound are not publicly available, the 7‑fluoro analog is positioned as a metabolically stabilized isostere of the unsubstituted scaffold within the IAP antagonist series [3]. Unsubstituted octahydropyrrolo[1,2‑a]pyrazine lacks this stabilization.

Fluorine medicinal chemistry pKₐ modulation Metabolic stability

Commercial Purity and Supply Specification: 95–98% Assay vs. Unspecified or Lower‑Purity Bulk Alternatives

The (7S,8aS)‑7‑fluoro‑octahydropyrrolo[1,2‑a]piperazine dihydrochloride is commercially offered at 97% purity (CymitQuimica, Indagoo brand) and 98% purity (Leyan, product 1694207) . In contrast, some generic listings of octahydropyrrolopyrazine building blocks do not specify purity or provide only a nominal '95%+' grade without batch‑specific certificates of analysis . The higher purity specification reduces the risk of by‑products interfering with sensitive catalytic steps (e.g., palladium‑catalyzed cross‑couplings) and facilitates accurate stoichiometric calculations in multi‑step medicinal chemistry syntheses.

Purity specification Procurement QA/QC Building block

Scaffold‑Proven IAP Antagonist Activity: Class‑Level Potency Benchmark for the Octahydropyrrolo[1,2‑a]pyrazine Chemotype

The octahydropyrrolo[1,2‑a]pyrazine core, of which (7S,8aS)‑7‑fluoro‑octahydropyrrolo[1,2‑a]piperazine dihydrochloride is a fluorinated analog, has been validated as a proline mimetic in IAP antagonist programs. The lead compound T‑3256336 (bearing an unsubstituted octahydropyrrolo[1,2‑a]pyrazine) showed potent binding to cIAP‑1 BIR3 with a Kd of <100 nM and strong growth inhibition in MDA‑MB‑231 breast cancer cells (GI₅₀ values in the sub‑micromolar range) [1]. Subsequent tri‑cyclic derivatives incorporating the scaffold demonstrated in vivo pharmacodynamic effects (increased TNFα mRNA) and improved metabolic stability [1]. While the 7‑fluoro derivative itself has not been profiled in the same assay, the fluorinated scaffold is anticipated to retain or enhance these properties based on the established SAR of the series (class‑level inference) [1].

IAP antagonist Cancer Apoptosis

Positional Fluorination vs. Other Halo‑Substituted Octahydropyrrolopyrazines: Fluorine as the Optimal Balance of Size and Electronics

Among halogen substituents at the 7‑position, fluorine provides the smallest steric perturbation (van der Waals radius: F = 1.47 Å, Cl = 1.75 Å, Br = 1.85 Å) while exerting the strongest electron‑withdrawing inductive effect (−I). This combination is optimal for modulating basicity without introducing excessive steric bulk that could disrupt binding to sterically constrained pockets such as cIAP‑1 BIR3. While no published head‑to‑head comparison of 7‑fluoro vs. 7‑chloro or 7‑bromo octahydropyrrolopyrazines exists, the class‑level principle is well established: fluorine is the preferred substituent for balancing pKₐ reduction and minimal steric impact in aliphatic heterocycles [1].

Halogen substitution Fluorine advantage Drug design

Dihydrochloride Salt Form vs. Free Base: Enhanced Aqueous Solubility and Handling for Synthesis

The dihydrochloride salt form (CAS 1807939-68-9) offers improved aqueous solubility and solid‑state stability compared to the free base (CAS 1222712-17-5). While the free base is an oil or low‑melting solid that can be difficult to weigh accurately and may absorb CO₂ from the atmosphere, the dihydrochloride is a crystalline solid (form: Solid ) that can be stored at room temperature . This difference in physical form is critical for reproducible solution‑phase chemistry and high‑throughput experimentation. Direct comparative solubility data are not publicly available, but the class‑level behavior of aliphatic diamine dihydrochlorides compared to their free bases is well documented (supporting evidence) [1].

Salt form Solubility Solid-state properties

Optimal Procurement and Application Scenarios for (7S,8aS)-7-Fluoro-octahydropyrrolo[1,2-a]piperazine Dihydrochloride (CAS 1807939-68-9)


Stereospecific Building Block for IAP Antagonist and Proline‑Mimetic Library Synthesis

The (7S,8aS) configuration aligns with the stereochemical requirements of the octahydropyrrolo[1,2‑a]pyrazine class of IAP antagonists. Procurement of CAS 1807939‑68‑9 enables direct elaboration (via N‑functionalization or cross‑coupling) to generate compound libraries that maintain the correct spatial orientation of the 7‑fluoro substituent for cIAP‑1 BIR3 binding, as inferred from co‑crystal structures (PDB 4LGE) . The dihydrochloride salt form facilitates automated weighing and dissolution for parallel synthesis workflows.

Fluorinated Scaffold for Calcium Channel Blocker Optimization

Patents such as US8669255B2 disclose octahydropyrrolo[1,2‑a]pyrazines as calcium channel blockers . The 7‑fluoro‑substituted (7S,8aS) building block provides a pre‑fluorinated core for SAR exploration, with the fluorine atom serving to modulate the pKₐ of the piperazine nitrogen—a key parameter for calcium channel binding—without introducing the steric bulk of larger halogens. The compound's ≥97% purity specification ensures reliable SAR data generation.

Chiral Intermediate for N‑Myristoyltransferase (NMT) Inhibitor Programs

The octahydropyrrolo[1,2‑a]pyrazine chemotype, including cyclohexyl‑octahydropyrrolo[1,2‑a]pyrazine (COPP) derivatives, has been identified as an inhibitor of human N‑myristoyltransferase‑1 (NMT‑1), a target for cancer and infectious disease . The (7S,8aS)‑7‑fluoro building block can serve as a versatile intermediate for generating NMT‑focused libraries, with the fluorine atom offering a handle for potential metabolic stabilization.

Quality‑Controlled Chemical Biology Tool for Target Engagement Studies

The combination of defined (S,S) stereochemistry, certified purity (97‑98%), and room‑temperature solid‑state stability makes CAS 1807939‑68‑9 suitable as a core scaffold for chemical probe synthesis. The dihydrochloride salt avoids the handling complications of the free base, improving reproducibility in dose‑response and cellular target engagement experiments. Procurement from suppliers with batch‑specific CoA documentation supports publication‑quality data generation.

Quote Request

Request a Quote for (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.